![molecular formula C28H29N3O5 B2764558 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899916-18-8](/img/structure/B2764558.png)

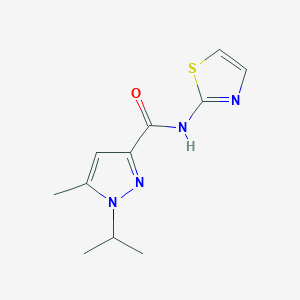

3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazolinones and their derivatives are a significant class of organic compounds. They are part of many bioactive compounds and drugs .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with isocyanates, leading to cyclization and formation of the quinazolinone core .Molecular Structure Analysis

The compound appears to have a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing two nitrogens .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including substitutions and additions, depending on the substituents present .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A study conducted by Al-Suwaidan et al. (2016) focused on synthesizing a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which were evaluated for their in vitro antitumor activity. This research demonstrated significant broad-spectrum antitumor activity for compounds with specific substitutions, showcasing mean GI50 values that were substantially more potent compared with the positive control 5-FU. Molecular docking studies indicated that these compounds had similar binding modes to known antitumor agents, suggesting their mechanism of action might involve the inhibition of specific cancer cell growth pathways (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazoline derivatives to evaluate their potential as antimicrobial agents. Their research discovered that certain compounds showed promising antibacterial and antifungal activities against a variety of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. This suggests that quinazoline derivatives could be potential candidates for developing new antimicrobial treatments (Desai et al., 2007).

Psychotropic and Anti-inflammatory Activity

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives synthesized by Zablotskaya et al. (2013) were found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds also demonstrated antimicrobial action. The study suggests that structural characteristics and physicochemical parameters of these compounds contribute significantly to their biological activities (Zablotskaya et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide' involves the condensation of 2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide with 3,4-dimethoxyphenylacetic acid followed by acylation with propanoyl chloride.", "Starting Materials": [ "2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide", "3,4-dimethoxyphenylacetic acid", "propanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide (1.0 equiv) and 3,4-dimethoxyphenylacetic acid (1.2 equiv) in dichloromethane and add triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add propanoyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.", "Step 4: Extract the organic layer with dichloromethane and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 7: Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain the final product." ] } | |

CAS-Nummer |

899916-18-8 |

Molekularformel |

C28H29N3O5 |

Molekulargewicht |

487.556 |

IUPAC-Name |

3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |

InChI |

InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |

InChI-Schlüssel |

SPVCNUIOZNWGSP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)

![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)

![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)